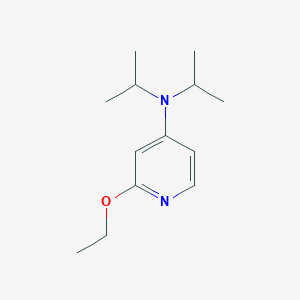

2-Ethoxy-4-(n,n-diisopropyl)aminopyridine

描述

Contextualization within Pyridine (B92270) and Aminopyridine Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. Its derivatives are integral to a multitude of natural products and synthetic compounds. The introduction of an amino group to the pyridine ring gives rise to aminopyridines, which exist as three primary isomers: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). google.comresearchgate.net These isomers exhibit distinct electronic properties and reactivity, which have been extensively explored for the synthesis of new chemical entities. google.com

The compound 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine is a polysubstituted pyridine derivative. It features an ethoxy group at the 2-position, which can enhance solubility and modulate the electronic nature of the pyridine ring. googleapis.com At the 4-position, a diisopropylamino group, a bulky and electron-donating substituent, is present. This specific substitution pattern suggests a molecule with tailored properties, potentially influencing its basicity, nucleophilicity, and steric profile.

Historical Development of 2-Aminopyridine as a Pharmacophore and Synthetic Synthon

The 2-aminopyridine moiety is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. google.comresearchgate.net Its journey in medicinal chemistry has been extensive, forming the core of various pharmaceuticals. google.com Historically, the development of drugs containing the 2-aminopyridine scaffold has highlighted its versatility in interacting with biological targets. It is recognized for its ability to form key hydrogen bonds and other interactions within protein binding sites.

As a synthetic synthon, 2-aminopyridine offers multiple reactive sites, allowing for diverse chemical modifications. Its simple, low-molecular-weight structure makes it an attractive starting material for creating complex molecules with minimal side reactions. google.com The historical and ongoing importance of 2-aminopyridine in drug discovery underscores the continued interest in its derivatives.

Specific Focus on this compound Architecture

The specific architecture of this compound, while not extensively detailed in publicly available scientific literature, can be analyzed based on its constituent parts. The ethoxy group at the 2-position is known to influence the reactivity of the pyridine ring. The 4-position is occupied by a diisopropylamino group, which is a strong electron-donating group due to the inductive effect of the alkyl chains and the lone pair on the nitrogen atom. The bulky nature of the isopropyl groups can also introduce significant steric hindrance, which can direct the regioselectivity of further reactions.

While detailed research findings on the synthesis and specific properties of this compound are not readily found in published literature, its structural components suggest it is a compound of interest for applications where fine-tuning of electronic and steric properties is crucial. The combination of an alkoxy group and a bulky dialkylamino group on a pyridine core presents a unique platform for further chemical exploration.

Compound Properties

| Property | Value |

| IUPAC Name | 2-ethoxy-N,N-diisopropylpyridin-4-amine |

| Molecular Formula | C13H22N2O |

| Molecular Weight | 222.33 g/mol |

| CAS Number | 200064-23-9 |

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-N,N-di(propan-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-6-16-13-9-12(7-8-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKRKUOZCHSCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428453 | |

| Record name | 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-23-9 | |

| Record name | 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Ethoxy 4 N,n Diisopropyl Aminopyridine and Its Derivatives

De Novo Synthesis Approaches to the 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine Scaffold

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful means to introduce desired substituents at specific positions from the outset. Key strategies include cyclization reactions involving nitrile precursors and the construction of the ring from aromatic feedstock compounds.

Cyclization Reactions from Nitrile Precursors

The use of nitrile-containing precursors is a well-established method for pyridine synthesis. These reactions often proceed through a series of condensation and cyclization steps to form the aromatic ring. While a direct synthesis of this compound via this method is not extensively documented, analogous syntheses of substituted 2-aminopyridines provide a clear blueprint.

One common approach involves the multicomponent reaction of a β-ketoester or a related active methylene compound with an enamine and a nitrile-containing species in the presence of a catalyst. For the specific synthesis of our target molecule, a plausible pathway could involve the reaction of an appropriate β-ketoester bearing an ethoxy group with a diisopropylamine-derived enamine and a cyanating agent.

A patent describes a general method for producing 2-aminopyridine (B139424) derivatives through the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. This process typically involves heating the precursors, optionally in a solvent, at temperatures ranging from 40°C to 250°C. While often catalyst-free, acidic or alkaline additives can be used to accelerate the reaction. google.com

| Precursor Type | Reagents | Conditions | Product Class |

| Open-chain nitrile | Nitrogen-containing compound | 40-250°C, optional solvent and catalyst | 2-Aminopyridine derivatives |

Ring Construction from Aromatic Feedstock Compounds

Building the pyridine ring from aromatic starting materials offers an alternative de novo approach. This strategy often involves the transformation of a pre-existing aromatic ring, such as a benzene derivative, into a pyridine.

An efficient synthesis of pyridines has been developed from readily available aromatic ketones, aldehydes, and ammonium (B1175870) salts under transition-metal-free conditions. In this strategy, ammonium salts serve as the nitrogen source, with water being the only byproduct. The selectivity of the reaction can be controlled by the presence or absence of a catalytic amount of NaIO4, with substituted pyridines being the dominant product in its absence. rsc.org This methodology could potentially be adapted to produce the this compound scaffold by selecting appropriately substituted aromatic precursors.

Functionalization and Derivatization of Pre-existing Pyridine Rings

The modification of a pre-formed pyridine ring is a more common and often more practical approach to synthesizing highly substituted pyridines like this compound. Nucleophilic aromatic substitution (SNAr) is a key reaction in this context.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on the pyridine ring are facilitated by the electron-withdrawing nature of the nitrogen atom, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. This makes SNAr an ideal method for introducing the ethoxy and diisopropylamino groups onto a suitably pre-functionalized pyridine core.

Transition-metal-free SNAr reactions are highly desirable due to their lower cost and reduced potential for metal contamination in the final product. These reactions typically require a good leaving group on the pyridine ring (such as a halogen) and a strong nucleophile.

For the synthesis of this compound, a plausible two-step SNAr strategy would involve:

Reaction of a 2,4-dihalopyridine with sodium ethoxide to selectively introduce the ethoxy group at the 2-position.

Subsequent reaction of the resulting 2-ethoxy-4-halopyridine with diisopropylamine to install the amino group at the 4-position.

The reactivity of halopyridines in SNAr reactions is generally lower than that of other heteroaryl chlorides, such as those of pyrimidine (B1678525) or pyrazine. However, the presence of an additional electron-withdrawing group can enhance reactivity. nih.gov Bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates have been developed as reagents for the synthesis of 2-aminopyridine scaffolds via unusually mild SNAr substitutions with amine nucleophiles. This approach offers an operationally simple procedure at room temperature or with mild heating, without the need for transition metal catalysts. nih.gov

| Substrate | Nucleophile | Conditions | Product |

| 2-Halopyridinium ketene (B1206846) hemiaminals | Amines | Room temperature or mild heat, ambient atmosphere | 2-Aminopyridine derivatives |

| Heteroaryl chlorides (pyrimidine, pyrazine, quinazoline) | Amines | Water, KF, 100°C | N-Aryl amines |

Recent advancements have demonstrated that SNAr reactions of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles can also proceed at room temperature, highlighting the enhanced electrophilicity of these reagents. chemrxiv.org

While transition-metal-free methods are preferred, catalytic approaches can offer milder reaction conditions and broader substrate scope, especially for less reactive pyridines. Ruthenium(II) catalysts have been shown to be effective in promoting the SNAr amination of aminopyridines. This strategy involves the formation of a transient η⁶-pyridine complex, which activates the pyridine ring towards nucleophilic attack. This method provides access to a diverse array of pyridylamines. x-mol.net

A ruthenium-catalyzed nucleophilic aromatic substitution of aryl fluorides has also been developed, demonstrating the utility of this approach for the amination of even unactivated arenes. semanticscholar.org This suggests that a similar catalytic system could be employed for the amination of a 2-ethoxy-4-fluoropyridine with diisopropylamine to furnish the target compound.

| Catalyst System | Substrate | Nucleophile | Key Feature |

| Ruthenium(II) | Aminopyridines | Amines | π-coordination activation |

| Ruthenium(II)/hemilabile ligand | Aryl fluorides | Amines | Engagement of electron-rich and neutral arenes |

Regioselective Introduction of Amino and Alkoxy Groups

The synthesis of this compound requires precise control over the placement of the ethoxy and diisopropylamino groups on the pyridine ring. Achieving this regioselectivity is a key challenge in pyridine chemistry. General strategies often involve the functionalization of pre-existing pyridine rings through nucleophilic aromatic substitution (SNAr) or by constructing the ring from acyclic precursors.

One common approach involves starting with a di-substituted pyridine, such as 2-chloro-4-nitropyridine. The chloro group at the 2-position is highly activated towards nucleophilic substitution. Reaction with sodium ethoxide would readily displace the chloride to introduce the 2-ethoxy group. Subsequently, the nitro group at the 4-position can be reduced to an amino group, which can then be alkylated with isopropyl halides to yield the final product. However, controlling the dialkylation can be challenging.

A more direct approach for the amino group introduction might involve palladium-catalyzed Buchwald-Hartwig amination on a 4-halopyridine derivative. For instance, starting with 2-ethoxy-4-bromopyridine, a palladium-catalyzed cross-coupling with diisopropylamine could regioselectively form the C-N bond at the 4-position.

Recent methodologies have also focused on the functionalization of pyridine N-oxides, which can activate the C2 and C4 positions for nucleophilic attack. morressier.com This strategy can provide excellent regioselectivity for the introduction of various functional groups. morressier.com Another powerful technique is the iron-catalyzed [2 + 2 + 2] cycloaddition of terminal alkynes and cyanamides, which can produce 4,6-disubstituted 2-aminopyridines with high regioselectivity. nih.gov While not a direct route to the target molecule, this highlights the advanced methods available for controlling substituent placement on the pyridine scaffold. nih.gov The 4,5-regioselective functionalization of 2-chloropyridines has also been identified as a viable strategy for creating specifically substituted pyridines. mdpi.com

| Method | Starting Material | Key Transformation | Selectivity |

| Nucleophilic Aromatic Substitution | 2-Chloro-4-halopyridine | Sequential substitution with alkoxide and amine | High for C2, requires pre-functionalized C4 |

| Buchwald-Hartwig Amination | 2-Alkoxy-4-halopyridine | Pd-catalyzed C-N bond formation | High for C4 |

| Pyridine N-Oxide Chemistry | Substituted Pyridine N-Oxide | Activation of C2/C4 for nucleophilic attack | High |

| [2+2+2] Cycloaddition | Alkynes, Cyanamide | Fe-catalyzed ring formation | Forms 2,4,6-substituted pyridines |

Asymmetric Synthesis and Enantioselective Methodologies for Chiral Derivatives

The development of chiral derivatives of 2-aminopyridines is of significant interest due to their potential application as chiral ligands in asymmetric catalysis. chim.it While this compound itself is achiral, chirality can be introduced by modifying its substituents or by using it as a scaffold to direct asymmetric transformations.

Catalytic asymmetric synthesis of chiral pyridine derivatives is a challenging field, but several strategies have emerged. chim.it These include:

Catalytic asymmetric reduction of prochiral pyridine-based ketones, olefins, or imines. This is a practical approach for creating chiral centers on side chains attached to the pyridine ring. chim.it

Catalytic asymmetric addition to unsaturated double bonds. For example, the enantioselective addition of organometallic reagents to pyridyl imines can generate chiral amino-functionalized side chains. chim.it

Asymmetric C-H functionalization , which allows for the direct and enantioselective introduction of new substituents onto the pyridine ring or its existing side chains.

For derivatives of this compound, one could envision introducing a prochiral ketone at a position on the ring (if synthetically accessible) and then reducing it asymmetrically. Alternatively, if a substituent on the diisopropylamino group were to be modified to contain a double bond, asymmetric hydrogenation could install a chiral center. The development of novel chiral pyridine-derived ligands is an active area of research, with new designs aiming to solve the paradox between achieving high reactivity and high stereoselectivity. nih.gov These methodologies provide a toolbox for accessing a wide range of optically active pyridine-containing molecules.

Combinatorial Synthesis and Library Generation of 2-Aminopyridine Derivatives

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of related compounds, or "libraries," for applications such as drug discovery and materials science. The 2-aminopyridine scaffold is an excellent candidate for library generation due to its synthetic tractability and the biological relevance of its derivatives. rsc.org

Multicomponent reactions (MCRs) are particularly well-suited for combinatorial synthesis as they allow for the creation of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net Syntheses of 2-aminopyridine derivatives using MCRs, often employing enaminones as key precursors, have been developed to efficiently generate a variety of substituted products. nih.govresearchgate.net These reactions are often high-yielding and can be performed under solvent-free conditions, which is advantageous for high-throughput synthesis. nih.gov

By systematically varying the starting materials in an MCR, a diverse library of 2-aminopyridine derivatives can be generated. For example, in a three-component reaction to form a substituted 2-aminopyridine, one could vary the enaminone, the primary amine, and a third component like malononitrile to create a large matrix of unique products. nih.gov This approach allows for the exploration of a wide chemical space around the 2-aminopyridine core, facilitating the discovery of molecules with desired properties. Divergent synthesis strategies, starting from a common intermediate, are also employed to create libraries of related compounds, such as substituted 2-aminoimidazoles derived from 2-aminopyrimidines. nih.gov

| Library Synthesis Approach | Description | Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product. | High efficiency, convergence, rapid process, atom economy. nih.gov |

| Solid-Phase Synthesis | Compounds are built on a solid resin support, allowing for easy purification. | Amenable to automation, simplified workup. |

| Parallel Synthesis | Multiple reactions are run simultaneously in separate reaction vessels. | Generation of discrete compounds, easier characterization. |

Synthesis of Metal Complexes Featuring this compound Ligands

2-aminopyridine and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers through various modes. pvpcollegepatoda.orgnih.gov The presence of both a pyridine ring nitrogen and an exocyclic amino nitrogen allows for monodentate, bidentate chelating, or bridging coordination. The specific compound this compound, with its electron-donating alkoxy and amino groups, is expected to be an effective ligand for a wide range of transition metals.

Coordination Modes and Ligand Properties in Metal Complexes

The coordination behavior of 2-aminopyridine ligands is influenced by steric and electronic factors. mdpi.comvot.pl For this compound, several coordination modes are possible:

η¹-Coordination (Monodentate): The ligand can coordinate to a metal center solely through the pyridine nitrogen. This is common when the metal center is sterically crowded or when other ligands present satisfy the metal's coordination requirements. mdpi.com The bulky diisopropylamino group might favor this coordination mode.

Bidentate Chelation: Coordination through both the pyridine nitrogen and the amino nitrogen to form a four-membered chelate ring is possible. mdpi.com However, this mode can be strained and is more common for deprotonated aminopyridinato ligands where the exocyclic nitrogen is anionic. vot.pl

Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino nitrogen to another.

The electronic properties of this compound make it a strong electron-donating ligand. The ethoxy group at the 2-position and the diisopropylamino group at the 4-position both donate electron density into the pyridine ring, increasing the basicity of the pyridine nitrogen and enhancing its ability to coordinate to metal ions. This can lead to the formation of stable metal complexes. nih.gov In complexes with other aminopyridine ligands, the geometry around the metal center can vary widely, including square planar, square pyramidal, and octahedral arrangements, depending on the metal ion and the other ligands present. nih.gov

| Coordination Mode | Description | Influencing Factors |

| η¹-Monodentate (Pyridine N) | Coordination via the pyridine ring nitrogen only. | Steric hindrance from ligand or other metal-bound groups. mdpi.com |

| η¹-Monodentate (Amino N) | Coordination via the exocyclic amino nitrogen only. | Rare, occurs if pyridine N is sterically blocked. mdpi.com |

| Bidentate Chelate | Coordination via both pyridine N and amino N to the same metal. | More common with deprotonated (anionic) aminopyridinato ligands. vot.plmdpi.com |

| Bridging | Pyridine N binds to one metal, amino N to another. | Can lead to the formation of polynuclear complexes or coordination polymers. |

Synthetic Pathways to Organometallic Derivatives

The synthesis of organometallic complexes featuring this compound ligands can be achieved through several established routes. These methods typically involve the reaction of a suitable metal precursor with the free ligand.

A common method is the direct reaction of the ligand with a metal halide or another metal salt. The ligand displaces weakly bound solvent molecules or other ligands to form the desired complex. ekb.eg For example, reacting this compound with a metal halide like PdCl₂(CH₃CN)₂ in an appropriate solvent would likely lead to the formation of a [Pd(L)₂Cl₂] type complex.

Another approach involves the use of organometallic starting materials. For instance, reacting the ligand with a metal carbonyl complex can lead to the substitution of one or more carbonyl groups. researchgate.net Pyridine elaboration through site-selective metalation followed by reaction with an electrophile is also a powerful tool in organometallic chemistry for creating functionalized pyridine complexes. rsc.org The synthesis of iron dialkyl complexes, for example, has been achieved by the addition of a free pyridine-based pincer ligand to a precursor like (py)₂Fe(CH₂SiMe₃)₂, resulting in pyridine displacement. acs.org The specific pathway chosen would depend on the target metal, its oxidation state, and the desired final structure of the organometallic derivative.

Mechanistic Investigations and Reactivity Profiles of 2 Ethoxy 4 N,n Diisopropyl Aminopyridine

Electronic Effects on Pyridine (B92270) Ring Reactivity

In an unsubstituted pyridine ring, positions 2, 4, and 6 are electron-deficient due to the inductive effect and resonance stabilization involving the nitrogen atom. quora.com This makes these positions prime targets for nucleophilic attack. uoanbar.edu.iqstackexchange.comquimicaorganica.org The attack of a nucleophile at the 2- or 4-position results in a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, making this pathway more favorable. quora.comstackexchange.com

However, in 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine, the presence of strong electron-donating groups at positions 2 and 4 increases the electron density at these sites, thereby reducing their susceptibility to nucleophilic attack compared to an unsubstituted pyridine. Nucleophilic aromatic substitution (SNAr) reactions would typically require a good leaving group at these positions and are generally facilitated by electron-withdrawing groups, which are absent in this molecule.

Conversely, the pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated in acidic media, further deactivating the ring. uoanbar.edu.iqlibretexts.org In unsubstituted pyridine, electrophilic attack occurs preferentially at the 3- and 5-positions, which have a higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iqlibretexts.org

The powerful electron-donating effects of the ethoxy and diisopropylamino groups in this compound significantly enhance the electron density of the pyridine ring, making it more reactive towards electrophiles than pyridine itself. These groups direct electrophilic attack to the positions ortho and para to themselves. Therefore, electrophilic substitution is expected to occur primarily at the 3- and 5-positions, which are ortho to the activating 4-(N,N-diisopropyl)amino group and meta to the 2-ethoxy group.

Role of the Diisopropylamino Group in Modulating Reactivity

The N,N-diisopropylamino group at the 4-position plays a crucial role in modulating the reactivity of the pyridine ring through a combination of electronic and steric effects.

Electronic Effects: As a potent electron-donating group, the diisopropylamino substituent significantly increases the electron density of the pyridine ring through resonance. This enhanced nucleophilicity makes the molecule more reactive towards electrophiles.

Steric Effects: The bulky diisopropyl groups introduce considerable steric hindrance around the 4-position. This can influence the regioselectivity of reactions by sterically shielding the adjacent 3- and 5-positions, potentially directing incoming reagents to less hindered sites.

Reaction Mechanisms of Key Synthetic Transformations

The unique electronic and steric profile of this compound influences the mechanisms of synthetic transformations it undergoes.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. The mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring bearing a good leaving group, proceeding through a Meisenheimer complex intermediate. Computational studies on related pyridine derivatives, such as 2-ethoxy-3,5-dinitropyridine, have shown that the presence of strong electron-withdrawing groups (like nitro groups) is crucial for facilitating SNAr reactions by stabilizing the anionic intermediate. researchgate.netresearchgate.netsemanticscholar.org These reactions are often bimolecular, with the nucleophile's attack being the rate-determining step. researchgate.net For this compound, which possesses electron-donating groups, SNAr reactions are less favorable unless a strongly activating group is introduced or a very potent nucleophile is used.

Table 1: Factors Influencing SNAr Reactions on Pyridine Rings

| Factor | Effect on SNAr Reactivity | Rationale |

| Electron-withdrawing groups | Increase | Stabilize the negative charge in the Meisenheimer intermediate. researchgate.netresearchgate.net |

| Electron-donating groups | Decrease | Destabilize the anionic intermediate. |

| Leaving group ability | Increase with better leaving groups | Facilitates the elimination step of the mechanism. |

| Nucleophile strength | Increase with stronger nucleophiles | Overcomes the activation energy barrier for the initial attack. |

Pyridine derivatives are valuable precursors in the synthesis of various heterocyclic and macrocyclic structures. One notable example of a cyclization involving a pyridine derivative is the Richman-Atkins type cyclization. nih.gov This reaction is employed in the synthesis of macrocycles and involves the reaction of a tosylated precursor with a suitable amine. nih.gov While specific mechanistic studies for cyclizations starting from this compound are not extensively detailed in the literature, the general principles of nucleophilic substitution would apply, where one of the nitrogen atoms of the diisopropylamino group or another nucleophilic center within a tethered chain could act as the internal nucleophile to form a new ring. The feasibility and pathway of such cyclizations would be heavily dependent on the nature of the tether and the reaction conditions.

Coordination Chemistry and Ligand Behavior in Catalytic Cycles

The nitrogen atom of the pyridine ring is the primary coordination site. The lone pair of electrons on the nitrogen can form a coordinate bond with a metal center, initiating the catalytic process. The bulky diisopropylamino group at the 4-position and the ethoxy group at the 2-position can provide steric hindrance around the metal center, which can be advantageous in controlling the stereoselectivity of a reaction.

Ligand Exchange Mechanisms

Ligand exchange is a fundamental process in many catalytic cycles, where the substrate, product, or other ligands replace one another in the coordination sphere of the metal catalyst. The exchange mechanism can be associative, dissociative, or an interchange mechanism.

Associative Mechanism (A): In this mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with an increased coordination number, followed by the departure of the leaving ligand. This pathway is more likely for complexes with lower coordination numbers or for metals that can readily expand their coordination sphere.

Dissociative Mechanism (D): Here, the leaving ligand first detaches from the metal center, generating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This mechanism is often favored in sterically crowded complexes where the dissociation of a ligand relieves steric strain. Given the steric bulk of the diisopropyl groups in this compound, a dissociative pathway or a dissociative interchange pathway is a plausible mechanism for ligand exchange in its metal complexes.

Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand breaks. It can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand in the transition state.

The specific mechanism of ligand exchange for a complex of this compound would depend on several factors, including the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.

Catalytic Activation Mechanisms

The activation of substrates by a catalyst involving this compound is likely to proceed through pathways observed for other electron-rich aminopyridine ligands. These ligands are known to enhance the catalytic activity of transition metals in various reactions, such as cross-coupling and C-H activation. mdpi.com

One plausible activation mechanism involves the coordination of the pyridine nitrogen to the metal center, which increases the electron density on the metal. This electron-rich metal center can then more readily participate in oxidative addition steps, which are often the rate-determining step in catalytic cycles. For instance, in a palladium-catalyzed cross-coupling reaction, the [Pd(0)L_n] complex (where L is the aminopyridine ligand) would be more nucleophilic and thus more reactive towards the oxidative addition of an aryl halide.

Furthermore, the aminopyridine ligand can act as a proton shuttle or a non-coordinating base in certain reactions. The basicity of the diisopropylamino group can play a role in deprotonation steps, facilitating the generation of active catalytic species or promoting the reaction of a substrate.

The table below summarizes the potential roles of this compound in a generic catalytic cycle.

| Catalytic Step | Potential Role of this compound |

| Ligand Association/Dissociation | Can readily coordinate to metal centers and its dissociation can create vacant sites for substrate binding. |

| Oxidative Addition | The electron-donating nature enhances the reactivity of the metal center towards oxidative addition. |

| Transmetalation | The steric and electronic properties of the ligand can influence the rate and selectivity of this step. |

| Reductive Elimination | The ligand framework can facilitate the final bond-forming step and regenerate the active catalyst. |

Advanced Spectroscopic Characterization and Computational Modeling of 2 Ethoxy 4 N,n Diisopropyl Aminopyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A complete NMR analysis of 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine would involve a suite of one- and two-dimensional experiments to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The expected signals, their multiplicities, and integration values would correspond to the distinct proton environments within the ethoxy, diisopropylamino, and pyridine (B92270) groups.

A hypothetical data table for the ¹H NMR spectrum is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | -O-CH₂ -CH₃ |

| Data not available | Data not available | Data not available | -N-[CH -(CH₃)₂]₂ |

| Data not available | Data not available | Data not available | -O-CH₂-CH₃ |

| Data not available | Data not available | Data not available | -N-[CH-(CH₃ )₂]₂ |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments and provide information about their hybridization and substitution. The chemical shifts would be characteristic of the aromatic pyridine carbons, the aliphatic carbons of the ethoxy and diisopropylamino groups.

A hypothetical data table for the ¹³C NMR spectrum is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Pyridine-C (quaternary) |

| Data not available | Pyridine-C (quaternary) |

| Data not available | Pyridine-CH |

| Data not available | Pyridine-CH |

| Data not available | Pyridine-CH |

| Data not available | -O-C H₂-CH₃ |

| Data not available | -N-[C H-(CH₃)₂]₂ |

| Data not available | -O-CH₂-C H₃ |

| Data not available | -N-[CH-(C H₃)₂]₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the molecular framework, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would help to identify the spin systems of the ethoxy and diisopropyl groups and the coupling network of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for piecing together the different fragments of the molecule and confirming the substitution pattern on the pyridine ring.

X-ray Crystallography for Solid-State Structural Determination

A hypothetical data table summarizing key crystallographic parameters is presented below:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight of the compound and to study its fragmentation pattern under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner, with the resulting fragment ions being characteristic of the ethoxy, diisopropylamino, and pyridine moieties.

A hypothetical data table of key mass spectral data is presented below:

| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | [M]⁺ (Molecular ion) |

| Data not available | Data not available | Fragment 1 |

| Data not available | Data not available | Fragment 2 |

| Data not available | Data not available | Fragment 3 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would display a series of absorption (IR) or scattering (Raman) bands, each corresponding to a specific molecular vibration. These spectra would be used to identify the characteristic functional groups present in this compound.

A hypothetical data table of characteristic vibrational frequencies is presented below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C-H stretching (aromatic) |

| Data not available | Data not available | C-H stretching (aliphatic) |

| Data not available | Data not available | C=C and C=N stretching (pyridine ring) |

| Data not available | Data not available | C-O stretching (ethoxy) |

| Data not available | Data not available | C-N stretching (diisopropylamino) |

| Data not available | Data not available | C-H bending |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted aminopyridine ring. The electronic spectrum is expected to be influenced by the π → π* and n → π* transitions associated with the pyridine ring and the nitrogen lone pairs. The presence of the electron-donating ethoxy (-OEt) group at the 2-position and the potent electron-donating diisopropylamino (-N(i-Pr)₂) group at the 4-position significantly impacts the electronic structure. These auxochromes interact with the π-system of the pyridine ring, increasing the electron density and lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the λmax values compared to the unsubstituted parent compounds, 2-aminopyridine (B139424) and 4-aminopyridine (B3432731). While specific experimental data for this compound is not publicly available, data for the parent aminopyridines provides a baseline for understanding its absorption properties. nist.govnist.gov

Table 1: UV Absorption Maxima of Parent Aminopyridines

This table summarizes the reported absorption maxima for the foundational aminopyridine structures in a common solvent.

| Compound | λmax (nm) in Ethanol | Reference |

| 2-Aminopyridine | 233, 299 | NIST Chemistry WebBook nist.gov |

| 4-Aminopyridine | 258 | NIST Chemistry WebBook nist.gov |

Advanced Separation Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and quantifying the amount of this compound. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.

For the analysis of aminopyridine derivatives, typical methods involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate). sielc.comcmes.org The buffer helps to maintain a consistent pH, ensuring reproducible retention times and good peak shapes for the basic aminopyridine compound. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 270 nm or 280 nm. sielc.comcmes.org This technique allows for the detection of impurities, including starting materials, byproducts, or degradation products, with high sensitivity.

Table 2: Representative HPLC Method for Purity Analysis

This interactive table outlines a typical set of parameters for an HPLC method suitable for analyzing this compound.

| Parameter | Condition | Rationale |

| Column | Shim-pack Scepter C18, 150 mm x 4.6 mm, 5 µm | Provides good separation for a wide range of polar and nonpolar compounds. cmes.orgsielc.com |

| Mobile Phase | A: 10 mM Ammonium Formate Buffer (pH 7.0)B: Acetonitrile | A common buffered system for aminopyridines, ensuring good peak shape. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic (e.g., 90:10 A:B) for simple mixtures; Gradient for complex samples. cmes.org |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate providing efficient separation within a reasonable time. cmes.org |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. cmes.org |

| Detection | UV at 270 nm | Aminopyridine derivatives typically show strong absorbance in this region. sielc.com |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. cmes.org |

Thin-Layer Chromatography (TLC) for Regioisomer and Stereoisomer Separation

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation technique used for monitoring reaction progress, identifying compounds, and assessing purity. sigmaaldrich.com For this compound, TLC can effectively separate the desired product from potential regioisomers, such as those where the ethoxy or amino group is at a different position on the pyridine ring.

Standard silica (B1680970) gel plates (normal-phase TLC) are typically used, where the stationary phase is polar (silica) and the mobile phase (eluent) is a less polar organic solvent mixture. A common eluent system for aminopyridines is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov The ratio is adjusted to achieve optimal separation, indicated by a retention factor (Rf) value for the product that is ideally between 0.3 and 0.5. Visualization of the spots is achieved under UV light (typically at 254 nm), where the aromatic pyridine ring will quench the plate's fluorescence, or by using chemical staining agents.

While this compound itself is not chiral, the separation of stereoisomers (enantiomers) of related chiral pyridine derivatives can be achieved using specialized TLC plates with a chiral stationary phase (CSP) or by adding a chiral mobile phase additive (CMA) to the eluent. ojp.govphoenix-sci.comresearchgate.net

Table 3: Typical TLC System for Regioisomer Analysis

This table details a standard TLC setup for the qualitative analysis of this compound.

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plates | A standard polar stationary phase for separating moderately polar compounds. nih.gov |

| Mobile Phase | Hexane / Ethyl Acetate (e.g., 70:30 v/v) | The solvent ratio is optimized to achieve good separation between the product and impurities. |

| Application | Spotting with a capillary tube | A small, concentrated spot ensures better resolution. rochester.edu |

| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible Rf values by maintaining a consistent chamber atmosphere. sigmaaldrich.com |

| Visualization | UV light at 254 nm | The compound will appear as a dark spot against a fluorescent background. |

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations (e.g., DFT, Hartree-Fock)

Quantum mechanical (QM) calculations are powerful computational tools used to predict the geometric, electronic, and spectroscopic properties of molecules. The two most common ab initio and related methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

The Hartree-Fock (HF) method approximates the many-electron wavefunction of a system as a single Slater determinant. youtube.com It solves the Schrödinger equation by treating each electron in the mean field created by all other electrons, which simplifies the complex electron-electron repulsion term. youtube.comnih.gov While computationally intensive, modern algorithms have made HF calculations routine for medium-sized molecules. nih.govq-chem.com

Density Functional Theory (DFT) is a widely used alternative that models the electron correlation for a more accurate description. Instead of the complex wavefunction, DFT uses the electron density—a simpler, three-dimensional function—to calculate the total energy. researchgate.net The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional (e.g., B3LYP). chemrxiv.orgmdpi.com For many systems, DFT provides a better balance of accuracy and computational cost compared to HF, especially for predicting properties like vibrational frequencies and electronic spectra. researchgate.net

For this compound, both HF and DFT methods can be employed to optimize the molecular geometry, calculate orbital energies, and predict its reactivity and spectral characteristics.

QM calculations provide deep insights into the electronic structure of this compound, which is fundamental to understanding its chemical reactivity. Key parameters derived from these calculations include the distribution of electron density and the nature of the frontier molecular orbitals.

The electronic character of the molecule is dominated by the strong electron-donating effects of the diisopropylamino group at the C4 position and the ethoxy group at the C2 position. DFT and HF calculations can quantify this by computing atomic charges and generating a molecular electrostatic potential (MEP) map. The MEP map visualizes regions of high and low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. For this molecule, the highest electron density is expected on the pyridine ring nitrogen and the exocyclic amino nitrogen.

The frontier molecular orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, characterizing its behavior as an electrophile. For this compound, the HOMO is expected to be delocalized across the aminopyridine π-system, with significant contributions from the lone pair of the diisopropylamino nitrogen. The energy of the HOMO is indicative of the ionization potential, while the HOMO-LUMO energy gap relates to the molecule's chemical reactivity and the energy of the lowest-lying electronic transition. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 4: Key Parameters from a Representative DFT Calculation (B3LYP Functional)

This table presents the type of data that would be obtained from a DFT calculation on the target molecule, offering predictive insights into its electronic properties.

| Parameter | Predicted Information | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity). nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and electronic transition energy. nih.gov |

| Atomic Charges | Partial charge on each atom (e.g., Mulliken, NBO) | Indicates the distribution of electron density across the molecule. mdpi.com |

| MEP Map | 3D plot of electrostatic potential | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For "this compound," the key sources of conformational flexibility are the rotation around the C-O bond of the ethoxy group and the C-N bonds of the diisopropylamino group.

A systematic search or stochastic methods, followed by quantum mechanical calculations (such as Density Functional Theory, DFT), would be employed to identify low-energy conformers. The analysis would focus on the dihedral angles defining the orientation of the ethoxy and diisopropylamino substituents relative to the pyridine ring.

It is hypothesized that the lowest energy conformer would exhibit a planar arrangement of the pyridine ring and the nitrogen of the amino group to maximize electronic delocalization. The ethoxy group's orientation would likely be influenced by steric hindrance from the adjacent diisopropylamino group. Large-scale studies on drug-like molecules have shown that the bioactive conformation is not always the global minimum energy state; in fact, over 60% of ligands are found to bind in a conformation that is not a local minimum. nih.gov Strain energies of up to 5 kcal/mol are common, and even higher energies can be tolerated. nih.gov

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-N-C_isopropyl) | Dihedral Angle (C1-C2-O-C_ethyl) | Relative Energy (kcal/mol) (Predicted) |

| A | 180° | 180° | 0.00 |

| B | 90° | 180° | +2.5 |

| C | 180° | 0° | +1.8 |

| D | 90° | 0° | +4.2 |

| Note: This data is illustrative and based on typical energy penalties for steric and electronic effects in substituted pyridines. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a protein binding site.

An MD simulation of "this compound" would likely be performed in a solvent box (e.g., water or DMSO) to simulate its behavior in solution. The simulation would track the atomic movements over nanoseconds, revealing the stability of different conformers and the transitions between them. Studies on similar 4-aminopyridine derivatives have used MD simulations to calculate binding free energies and to understand how these molecules interact within the active sites of enzymes like acetylcholinesterase. nih.gov These simulations confirm that ligand-protein complexes are dynamic and that key interactions can be transient. nih.govnih.gov For "this compound," MD simulations could reveal how the bulky diisopropylamino and flexible ethoxy groups explore conformational space, which is critical for understanding how it might adapt its shape to fit into a biological target. nih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Given that 4-aminopyridine derivatives are known to act as potassium channel blockers, docking studies could be used to investigate the potential interaction of "this compound" with these targets. nih.govrsc.org

In a hypothetical docking study against a voltage-gated potassium channel, the pyridine nitrogen would likely form a key hydrogen bond with a residue in the channel pore. The ethoxy and diisopropylamino groups would be expected to form hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket. nih.govresearchgate.net Docking studies on other novel 4-aminopyridine derivatives have revealed both polar and hydrophobic interactions with target receptors. nih.gov

Table 2: Predicted Binding Interactions from a Hypothetical Docking Study

| Target Protein (Example) | Interacting Residue | Interaction Type | Predicted Binding Affinity (ΔG, kcal/mol) |

| Kv1.2 Channel | Tyr447 | Hydrogen Bond (with Pyridine N) | -7.5 |

| Kv1.2 Channel | Val505 | Hydrophobic (Diisopropyl group) | |

| Kv1.2 Channel | Ile448 | Hydrophobic (Ethoxy group) | |

| Note: This data is for illustrative purposes to demonstrate typical outputs of docking studies based on research on analogous compounds. |

Prediction of Spectroscopic Properties

Quantum chemical methods, particularly DFT, are powerful tools for predicting spectroscopic properties like NMR chemical shifts. youtube.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. nih.gov

To predict the ¹H and ¹³C NMR spectra of "this compound," its geometry would first be optimized using DFT. Then, NMR shielding constants would be calculated and converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). It is well-established that including solvent effects, either through continuum models (like PCM) or by adding explicit solvent molecules, improves the accuracy of predicted chemical shifts, especially for protons involved in hydrogen bonding. nih.gov Linear scaling methods are often applied to correct for systematic errors in the calculations, leading to excellent agreement between predicted and experimental spectra. youtube.com

Table 3: Predicted vs. Reference ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (in CDCl₃, Scaled) |

| C2 (attached to -OEt) | 162.5 |

| C3 | 105.8 |

| C4 (attached to -N(iPr)₂) | 155.3 |

| C5 | 104.1 |

| C6 | 148.9 |

| Ethoxy CH₂ | 61.2 |

| Ethoxy CH₃ | 14.5 |

| Diisopropyl CH | 49.8 |

| Diisopropyl CH₃ | 20.7 |

| Note: These chemical shift values are hypothetical predictions based on DFT calculations for similar substituted pyridines. |

Structure Activity Relationship Sar and Rational Design in 2 Ethoxy 4 N,n Diisopropyl Aminopyridine Research

Impact of Substituents on Biological Activity (e.g., Pharmacophore Analysis)

The biological activity of aminopyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. Pharmacophore modeling, which identifies the essential spatial arrangement of functional groups necessary for biological activity, is a key tool in elucidating these relationships.

For the broader class of 4-aminopyridine (B3432731) (4-AP) derivatives, which are primarily known as potassium channel blockers, the primary amino group at the 4-position is a critical pharmacophoric feature. nih.govnih.gov This group, in its protonated form, is thought to interact with the pore of voltage-gated potassium channels, leading to their blockade and subsequent enhancement of neurotransmission in demyelinated neurons. nih.govnih.gov

The introduction of substituents at the 2- and 4-positions of the pyridine ring, as seen in 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine, significantly modulates the molecule's properties:

The 2-Ethoxy Group: The presence of an alkoxy group at the 2-position can influence the compound's electronic properties, lipophilicity, and metabolic stability. Studies on related 4-aminopyridine analogs have shown that the position of such substituents is crucial. For instance, a methoxy (B1213986) group at the 3-position of 4-aminopyridine results in a compound that is 3- to 4-fold less potent than the parent 4-AP as a potassium channel blocker, whereas a trifluoromethyl group at the 2-position leads to a 60-fold decrease in activity. nih.gov This suggests that steric bulk and electronic effects at the 2-position can be detrimental to activity at certain potassium channels. The ethoxy group in the target compound, being larger than a methoxy group, would likely have a significant steric and electronic impact that would need to be carefully evaluated for any given biological target.

The 4-(N,N-diisopropyl)amino Group: The substitution of the primary amino group of 4-AP with a bulky, lipophilic N,N-diisopropyl group represents a significant modification. This change would be expected to:

Increase Lipophilicity: The isopropyl groups would increase the molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a common strategy to enhance the central nervous system penetration of drug candidates. pensoft.net

Alter Basicity: The dialkyl substitution would alter the pKa of the pyridine nitrogen and the exocyclic amino group, which can affect the compound's ionization state at physiological pH and its interaction with the target protein.

Introduce Steric Bulk: The bulky diisopropyl groups would prevent direct interaction of the nitrogen's lone pair in the same manner as the primary amine of 4-AP. This suggests that this compound may interact with its biological target differently than 4-AP, or it may target a different class of proteins altogether where this bulk is accommodated or even beneficial. For example, in some receptor systems, bulky substituents can enhance binding affinity and selectivity.

A hypothetical pharmacophore model for a potassium channel blocking aminopyridine would typically include a hydrogen bond donor (the amino group) and the pyridine ring as a hydrophobic/aromatic feature. For this compound, the pharmacophore would be different, likely featuring a hydrogen bond acceptor (the nitrogen of the diisopropylamino group), a hydrophobic region (the diisopropyl and ethoxy groups), and the aromatic pyridine core.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activity. While no specific QSAR models for this compound were found, the principles can be applied based on studies of related aminopyridine derivatives. nih.govijpsonline.com

For a series of analogs of this compound, the development of a QSAR model would involve the selection of relevant molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and atomic charges. For aminopyridines, these are crucial for understanding interactions with polar residues in a binding site.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity (MR), and van der Waals volume. The bulky diisopropyl group would make steric descriptors particularly important.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) are key descriptors of a molecule's lipophilicity, which influences its absorption, distribution, and ability to cross membranes.

Topological Descriptors: These describe the connectivity and branching of the molecule, such as the Wiener index and Randić connectivity indices.

A typical QSAR study on aminopyridine derivatives might involve synthesizing a library of compounds with variations at the 2- and 4-positions and then measuring their biological activity (e.g., IC50 for enzyme inhibition or receptor binding). A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a model. For instance, a QSAR study on aminopyridine-based JNK inhibitors successfully used a combination of topological and quantum chemical descriptors to build a predictive model. nih.gov

A hypothetical QSAR equation for a series of 2-alkoxy-4-dialkylaminopyridines might look like:

log(1/IC50) = c1(logP) - c2(Steric_Parameter) + c3*(Electronic_Parameter) + constant

Where a positive coefficient for logP would indicate that increased lipophilicity enhances activity, while a negative coefficient for a steric parameter might suggest that excessive bulk is detrimental.

A robust QSAR model should not only fit the existing data well but also accurately predict the activity of new, unsynthesized compounds. The predictive power of a QSAR model is assessed through internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model. A high q² value indicates a robust model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The correlation between the predicted and observed activities for this test set (R²_pred) is a key indicator of the model's real-world utility.

For example, a QSAR model for aminopyridine-based JNK inhibitors was validated and showed good predictive power, which can be helpful in screening for potent inhibitors. nih.gov A well-validated QSAR model for analogs of this compound would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Design of Analogs with Enhanced Efficacy or Selectivity

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to improve a lead compound's potency, selectivity, and pharmacokinetic properties. For this compound, several strategies could be employed.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3), Isopropoxy (-OCH(CH3)2), Cyclopropyloxy | Modulate lipophilicity, metabolic stability, and steric bulk. |

| Ethoxy (-OCH2CH3) | Trifluoromethoxy (-OCF3), Difluoromethoxy (-OCHF2) | Alter electronic properties and block metabolic oxidation. |

| Ethoxy (-OCH2CH3) | Thioethoxy (-SCH2CH3) | Modify bond angles and hydrogen bonding capacity. |

| Diisopropylamino (-N(iPr)2) | Diethylamino (-N(Et)2), Cyclopentylamino, Piperidinyl | Fine-tune steric bulk and basicity to optimize target binding. |

| Pyridine Ring | Pyrimidine (B1678525), Pyridazine, Thiazole | Alter the core scaffold to explore new interactions with the target and modify pharmacokinetic properties. |

Scaffold hopping, where the central pyridine ring is replaced by another heterocyclic system, is another powerful strategy to discover novel chemical entities with improved properties and potentially new intellectual property.

Analogs of this compound can be designed to target specific biological pathways by introducing functionalities that interact with key enzymes or receptors.

For instance, the metabolism of 4-aminopyridine is known to involve cytochrome P450 enzymes, primarily leading to hydroxylation. nih.govnih.gov By making modifications to the ethoxy or diisopropyl groups, it may be possible to block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.

| Modification Strategy | Example Derivatization | Potential Biological Outcome |

|---|---|---|

| Introduction of a metabolically stable group | Replacement of the ethoxy group with a trifluoromethoxy group. | Increased metabolic stability and potentially altered electronic properties for improved target interaction. |

| Incorporation of a group for targeted delivery | Attachment of a sugar moiety or a specific peptide. | Targeting specific cell types or tissues that express the corresponding transporters. |

| Modulation of physicochemical properties | Introduction of a polar group, such as a hydroxyl or amino group, on the alkyl chains. | Improved aqueous solubility and potential for new hydrogen bonding interactions with the target. |

Furthermore, if the target of this compound is identified, targeted derivatization can be guided by the structure of the binding site. For example, if the binding pocket has a nearby acidic residue, introducing a basic functional group on the analog could lead to a favorable salt-bridge interaction, thereby enhancing potency.

Understanding Binding Modes through Ligand-Target Interactions

Crystallographic Studies of Compound-Receptor Complexes

X-ray crystallography stands as a cornerstone technique for the definitive determination of the three-dimensional structure of molecules and their complexes. In the context of drug discovery, obtaining a crystal structure of a target protein with a bound ligand provides an unparalleled, high-resolution snapshot of the binding mode. This empirical data reveals the precise orientation of the ligand within the active site, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts) that anchor it in place, and any conformational changes the protein may undergo upon binding.

While specific crystallographic data for this compound complexed with a receptor is not publicly available, studies on analogous aminopyridine-based compounds have demonstrated the power of this technique. For instance, research on inhibitors of the Met kinase superfamily has utilized X-ray crystallography to elucidate the binding of substituted aminopyridines. nih.gov These studies often reveal critical hydrogen bonding patterns involving the pyridine nitrogen and amino groups, as well as hydrophobic interactions with pockets in the active site. Such information is invaluable for guiding the rational design of more potent inhibitors. nih.gov

Computational Approaches to Binding Affinity Prediction

In concert with experimental techniques like crystallography, computational chemistry offers powerful tools for predicting and analyzing ligand-target interactions. These methods are particularly useful for screening large libraries of virtual compounds, prioritizing candidates for synthesis, and refining the design of existing leads.

Binding Affinity Prediction:

Predicting the binding affinity—a measure of the strength of the interaction between a ligand and its target—is a central goal of computational chemistry. A number of sophisticated methods are employed to achieve this, including:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms explore a vast conformational space to identify the most favorable binding pose, which is then evaluated using a scoring function to estimate the binding affinity.

Free Energy Calculations: For a more rigorous and quantitative prediction of binding affinity, methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are used. These approaches, while computationally intensive, can provide highly accurate predictions by calculating the free energy change of binding.

While specific computational studies on this compound are not documented in the reviewed literature, the principles of these methods are broadly applicable. For any given target, a computational model could be built to dock this compound into the active site. The ethoxy group at the 2-position and the diisopropylamino group at the 4-position of the pyridine ring would be key determinants of its predicted binding mode and affinity. The bulky diisopropyl groups, for example, would likely favor a hydrophobic pocket within the receptor's active site.

Interactive Data Table: Key Molecular Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 200064-23-9 |

| Molecular Formula | C13H22N2O |

| Molecular Weight | 222.33 g/mol |

| IUPAC Name | 2-ethoxy-N,N-diisopropylpyridin-4-amine |

Exploration of Applications and Emerging Research Frontiers for 2 Ethoxy 4 N,n Diisopropyl Aminopyridine

Applications in Pharmaceutical Development and Medicinal Chemistry

The aminopyridine framework is a cornerstone in the synthesis of numerous pharmaceuticals. rsc.orgresearchgate.net Derivatives are explored for a vast array of therapeutic applications due to their ability to interact with various enzymes and receptors. researchgate.net

Aminopyridine derivatives, particularly 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP), have been investigated for use in various neurological diseases. nih.gov Their primary mechanism of action is the blockade of voltage-gated potassium channels. nih.govwikipedia.org This action prolongs action potentials, which can enhance neurotransmitter release at the neuromuscular junction and restore conduction in demyelinated axons. nih.govwikipedia.org This has led to the development of therapies for improving motor function in patients with multiple sclerosis. nih.govwikipedia.org The aminopyridine structure is central to these effects, with licensed medications like dalfampridine (B372708) and amifampridine being based on this scaffold. nih.gov

The 2-aminopyridine (B139424) structure is a key component in the design of potent enzyme inhibitors. researchgate.net Notably, derivatives of 2-aminopyridine have been identified as effective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegeneration. nih.gov The selectivity of aminopyridine-based inhibitors for nNOS over other isoforms (iNOS and eNOS) is an area of active research, with the rigidity and conformation of the molecule's skeleton playing a key role in achieving this selectivity. nih.gov

The 2-aminopyridine scaffold is a crucial pharmacophore for a new generation of anti-cancer agents, particularly receptor tyrosine kinase inhibitors. drugbank.com These inhibitors are designed to target specific genetic drivers of cancer, such as anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are implicated in non-small cell lung cancer (NSCLC). drugbank.com

Research has focused on developing 2-aminopyridine derivatives as dual ROS1/ALK inhibitors to overcome the significant clinical problem of drug resistance. For instance, spiro derivatives incorporating the 2-aminopyridine core have shown remarkable activity against drug-resistant mutations like ROS1G2032R and ALKG1202R, which are notoriously difficult to treat with first-generation inhibitors.

| Compound | Target Cell Line | IC₅₀ (nM) | Fold-Potency vs. Crizotinib |

|---|---|---|---|

| Spiro derivative C01 | CD74-ROS1G2032R | 42.3 | ~30-fold more potent |

The aminopyridine scaffold demonstrates a broad spectrum of activities against inflammatory processes and infectious agents. researchgate.netnih.gov

Anti-Inflammatory Activity: Derivatives of aminopyridine are investigated for their anti-inflammatory properties. researchgate.netnih.govnih.gov Research has shown that certain pyrimidine (B1678525) derivatives can suppress pro-inflammatory cytokines and inhibit nitric oxide (NO) production, a key mediator in inflammation. mdpi.com

Anti-Parasitic Activity: Phenotypic screening has identified aminopyridines as a promising class of compounds with antimalarial efficacy. nih.gov The scaffold is considered a valuable starting point for medicinal chemistry programs aimed at discovering new anti-parasitic agents. researchgate.netnih.gov

Anti-Bacterial Activity: 2-Aminopyridine derivatives have been synthesized and tested, revealing significant antibacterial potential. nih.govmdpi.comnih.gov Certain compounds show high potency, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov The substitution pattern on the aminopyridine ring is crucial for activity. nih.gov

| Compound | Bacterial Strain | MIC (µg·mL⁻¹) |

|---|---|---|

| Compound 2c (a 2-aminopyridine derivative) | S. aureus | 0.039 |

| B. subtilis | 0.039 |

Anti-Viral Activities: Pyridine-containing compounds are actively being explored as antiviral agents. nih.govnih.gov Research has shown that derivatives can exhibit efficacy against a range of viruses, including human coronaviruses and influenza A. mdpi.comresearchgate.net For example, certain uridine (B1682114) glycoconjugates featuring an aminopyridine-related structure showed significant inhibition of Hepatitis C Virus (HCV) and Classical Swine Fever Virus (CSFV) replication. mdpi.com

The versatility of the aminopyridine structure extends to other important therapeutic fields. researchgate.net

Antidiabetic Potential: Pyridine (B92270) derivatives are being actively investigated for the management of diabetes mellitus. jchemrev.comnih.gov Some derivatives function as inhibitors of key enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.govmdpi.com This makes the pyridine scaffold a promising starting point for developing new antidiabetic drugs. jchemrev.comnih.gov

Analgesic Properties: The 2-aminopyridine scaffold has been identified as the basis for a novel class of potent and selective inhibitors of the NaV1.8 sodium channel. nih.gov Since this channel is crucial in pain signaling pathways, these inhibitors show promise as non-opioid analgesics for chronic pain. nih.gov

Antihistaminic Activity: Several drugs containing a 2-aminopyridine moiety, such as tripelennamine (B1683666) and mepyramine, have been used as antihistamines for treating allergic reactions. drugbank.comwikipedia.org In a different context, 4-aminopyridine has been shown to induce histamine (B1213489) release from mast cells by blocking potassium channels. nih.gov Furthermore, related aminopyrimidine structures have been patented as inhibitors of histamine receptors H1R and H4R for treating inflammatory and allergic diseases. google.com

Roles as Catalysts in Organic Synthesis

Beyond medicinal chemistry, aminopyridine derivatives are powerful tools in organic synthesis. While 2-aminopyridine is often used as a synthetic building block, 4-dialkylaminopyridines are renowned for their role as nucleophilic catalysts. wikipedia.orgacs.org 4-(Dimethylamino)pyridine (DMAP) is a classic example, but the principle extends to other analogues like 4-(diisopropylamino)pyridine. researchgate.netrsc.org

These catalysts are highly effective in a wide range of transformations, including acylation reactions, cycloadditions, and multicomponent reactions for synthesizing complex heterocyclic structures. publish.csiro.au The high nucleophilicity of the pyridine nitrogen in 4-dialkylaminopyridines allows them to activate substrates and accelerate reactions, often under mild conditions. researchgate.netrsc.org Their utility in promoting efficient and selective chemical synthesis makes them valuable in both laboratory and industrial settings. researchgate.net

Organocatalysis Mediated by 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as an organocatalyst. While its structural precursor, 2-ethoxy-4-aminopyridine, is recognized as a versatile building block in chemical synthesis, dedicated studies on the organocatalytic activity of the N,N-diisopropyl derivative are not found in prominent research databases. The field of organocatalysis often explores how structural modifications to parent amine compounds can tune catalytic activity and selectivity. However, without specific research data, any potential catalytic performance of this compound remains speculative.

Application in Ester Cleavage and Other Transformation Reactions

Detailed research findings on the application of this compound in ester cleavage or other specific transformation reactions are not available in the current body of scientific literature. General classes of aminopyridines can participate in various chemical transformations, often acting as nucleophilic catalysts or bases. For instance, related 2-alkoxypyridines can undergo transformation reactions to form 2-aminopyridines. However, specific studies documenting the efficacy or methodology of using this compound as a reagent or catalyst for reactions like ester hydrolysis are not present in published research.

Advanced Materials Science Applications

Polymer and Coating Development